Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate
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Overview
Description
Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate: is a chemical compound characterized by its bromine and azaspiro[25]octane functional groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromobenzoic acid and 6-azaspiro[2.5]octane.
Reaction Steps:
Esterification: The carboxylic acid group of 4-bromobenzoic acid is converted to its methyl ester using methanol in the presence of a strong acid catalyst.
Nucleophilic Substitution: The resulting ester undergoes nucleophilic substitution with 6-azaspiro[2.5]octane to form the final product.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can undergo reduction, particularly at the bromine site.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Bromine-free derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: The exact pathways depend on the specific application but can include signaling pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
4-Iodo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid
(4-Bromo-2-methylphenyl)(6-azaspiro[2.5]octan-6-yl)methanone
4-[(2-Bromo-6-azaspiro[2.5]octan-6-yl)sulfonyl]aniline
Uniqueness: Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate stands out due to its specific combination of bromine and azaspiro[2.5]octane groups, which can lead to unique reactivity and applications compared to similar compounds.
This detailed overview provides a comprehensive understanding of Methyl 4-bromo-2-(6-azaspiro[25]octan-6-yl)benzoate, its preparation, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C15H18BrNO2 |
---|---|
Molecular Weight |
324.21 g/mol |
IUPAC Name |
methyl 2-(6-azaspiro[2.5]octan-6-yl)-4-bromobenzoate |
InChI |
InChI=1S/C15H18BrNO2/c1-19-14(18)12-3-2-11(16)10-13(12)17-8-6-15(4-5-15)7-9-17/h2-3,10H,4-9H2,1H3 |
InChI Key |
JPGLPGZNPCOUOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)N2CCC3(CC3)CC2 |
Origin of Product |
United States |
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